molecular formula C16H11B B1529224 9-Bromo-9,10-dihydro-9,10-ethenoanthracene CAS No. 126690-96-8

9-Bromo-9,10-dihydro-9,10-ethenoanthracene

Cat. No.: B1529224
CAS No.: 126690-96-8
M. Wt: 283.16 g/mol
InChI Key: JNPBTNVWRDISGS-UHFFFAOYSA-N
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Description

9-Bromo-9,10-dihydro-9,10-ethenoanthracene (CAS RN: 126690-96-8) is a high-purity solid compound with a molecular formula of C₁₆H₁₁Br and a molecular weight of 283.17 g/mol. This derivative of 9,10-dihydro-9,10-ethenoanthracene, also known as 9-Bromodibenzobarrelene, is characterized by a melting point of 138°C to 142°C and is soluble in solvents such as toluene . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its core structure is utilized in Diels-Alder cycloaddition reactions under microwave irradiation to synthesize substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracene derivatives, which are important for studying regioselectivity in cycloaddition reactions . The 9,10-dihydro-9,10-ethanoanthracene scaffold is a privileged structure in drug discovery, forming the basis for compounds investigated for various biological activities. Recent research has explored novel ethanoanthracene derivatives for their antiproliferative and pro-apoptotic effects in chronic lymphocytic leukemia (CLL) cell lines, with some analogs demonstrating potent IC₅₀ values in the sub-micromolar to micromolar range . Related structural analogs have also been investigated as glucocorticoid receptor modulators and for their potential to reverse chloroquine resistance in Plasmodium falciparum malaria . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult safety data sheets prior to use and handle this material in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

1-bromotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-16-10-9-11(12-5-1-3-7-14(12)16)13-6-2-4-8-15(13)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPBTNVWRDISGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C=CC2(C4=CC=CC=C34)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Description

The most direct route to this compound involves the Diels–Alder (DA) reaction of 9-bromoanthracene with electron-deficient dienophiles. This cycloaddition forms the ethano bridge across the 9,10-positions, producing the dihydro-ethenoanthracene framework.

Microwave-Assisted Regioselective Synthesis

A notable advancement in the preparation of substituted 9-bromo-9,10-dihydro-9,10-ethenoanthracenes was reported using microwave-assisted DA reactions, which significantly reduce reaction times and improve regioselectivity.

  • Dienophiles Used:

    • Acrylonitrile
    • 2-Chloroacrylonitrile
    • Methacryloyl chloride
    • Acrylic acid
    • 1-Cyano vinyl acetate
    • Phenyl vinyl sulfone
  • Regioselectivity and Isomer Formation:
    The reaction yields ortho and meta cycloadduct isomers depending on the electronic and steric properties of the dienophile substituents. For example, acrylonitrile favors the ortho isomer, while phenyl vinyl sulfone exclusively yields the meta isomer.

  • Key Observations:

    • Electron-withdrawing groups (EWG) on dienophiles influence regioselectivity towards ortho or meta isomers.
    • Steric hindrance and electronic effects of substituents significantly affect the isomer ratio.
    • Microwave irradiation enables rapid and efficient cycloaddition with good yields.

Data Table: Regioselectivity Ratios of Cycloadducts

Dienophile Substituent Type Major Isomer Isomer Ratio (ortho:meta) Reference
Acrylonitrile EWG ortho 3.5 : 1
2-Chloroacrylonitrile EWG, EWG ortho ~50 : 1
Methacryloyl chloride EDG, EWG meta 1 : 4
Acrylic acid EWG ortho 1.3 : 1
1-Cyano vinyl acetate EWG, EDG meta 2 : 1
Phenyl vinyl sulfone EWG meta only 0 : 100

EWG = Electron Withdrawing Group; EDG = Electron Donating Group

Mechanistic Insights

  • The DA reaction proceeds via a concerted cycloaddition between the diene (9-bromoanthracene) and dienophile.
  • Substituents on the dienophile affect the electronic density and steric environment, directing regioselectivity.
  • Microwave irradiation enhances reaction kinetics and selectivity.

Multi-Step Synthesis from Deuterated Benzene and Phthalic Anhydride

Method Summary

An industrially viable method involves synthesizing 9-bromoanthracene derivatives (including this compound) starting from deuterated benzene and tetrahydrophthalic anhydride through sequential condensation, ring-closing, reduction, and bromination steps.

Key Steps

  • Condensation and Ring Closing:
    React deuterated benzene with tetrahydrophthalic anhydride under Friedel-Crafts conditions using aluminum chloride as a catalyst to form the anthracene core.

  • Reduction:
    Use tin protochloride as a reductant replacing sodium borohydride for safety and cost-effectiveness, achieving efficient reduction of intermediates.

  • Bromination:
    Employ cuprous bromide as the brominating agent, which is cost-effective and improves bromination yield compared to alternatives like N-bromosuccinimide.

  • Purification:
    The product is purified via alkalization, acidification, organic solvent washing, and recrystallization using toluene, which is easily recoverable and reduces production costs.

Advantages

  • Lower solvent usage (5–10 times less than prior art).
  • Safer and simpler operations suitable for industrial scale.
  • Economical raw materials and reagents.
  • High purity and yield of final product.

Reaction Conditions Summary

Step Reagents/Conditions Notes
Condensation Deuterated benzene, tetrahydrophthalic anhydride, AlCl3 Friedel-Crafts acylation
Reduction Tin protochloride, THF, reflux Safer than sodium borohydride
Bromination Cuprous bromide, tetracol phenixin, reflux Efficient bromination, cost-effective
Purification Washing with HCl, NaHCO3, NaCl solutions; recrystallization in toluene High purity, solvent recovery

Comparative Analysis of Preparation Methods

Aspect Diels–Alder Cycloaddition Multi-Step Industrial Synthesis
Starting Materials 9-Bromoanthracene and various dienophiles Deuterated benzene and tetrahydrophthalic anhydride
Reaction Type Cycloaddition (microwave-assisted) Condensation, reduction, bromination
Regioselectivity Control High, influenced by dienophile substituents Not applicable (focus on bromination step)
Reaction Time Short (minutes under microwave) Longer (hours, multiple steps)
Industrial Suitability Moderate (specialized microwave equipment needed) High (cost-effective, scalable)
Purification Standard chromatographic and crystallization Multiple washing steps and recrystallization
Yield Moderate to good (30–51%) Good, with cost and safety advantages

Scientific Research Applications

Synthetic Applications

Diels-Alder Reactions
9-Bromo-9,10-dihydro-9,10-ethenoanthracene is often utilized as a dienophile in Diels-Alder reactions due to its ability to undergo cycloaddition with various dienes. This reaction is crucial for synthesizing complex organic molecules and has been explored for producing substituted derivatives with enhanced biological activity .

Case Study: Microwave-Assisted Synthesis
A study demonstrated that microwave-assisted techniques could enhance the regioselectivity of the Diels-Alder reactions involving 9-bromo derivatives. This method resulted in higher yields and reduced reaction times compared to traditional heating methods .

Biological Applications

Anticancer Activity
Recent research has highlighted the potential of compounds derived from this compound in cancer therapy. For instance, nitrovinyl derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines, including those associated with colon and breast cancers. The mechanism involves modulation of reactive oxygen species (ROS), which plays a role in tumorigenesis .

Case Study: Evaluation of Antiproliferative Effects
In a biochemical evaluation, several derivatives were synthesized and tested for their cytotoxic effects on cancer cells. The results indicated that certain modifications to the ethanoanthracene scaffold led to compounds with IC50_{50} values less than 10 µM, outperforming established chemotherapeutic agents like fludarabine phosphate .

Material Science Applications

Organic Semiconductors
The compound serves as a building block for small molecule semiconductors due to its favorable electronic properties. Its brominated structure enhances charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Application AreaSpecific Use Case
Synthetic ChemistryDiels-Alder reactions for complex organic synthesis
Cancer ResearchAntiproliferative agents against cancer cells
Material ScienceOrganic semiconductors in electronic devices

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitrovinyl-Substituted Derivatives

  • Structure : Compounds such as 15 , 16b , and 16c feature a nitrovinyl group at C-7.
  • Activity : These derivatives exhibit potent antiproliferative effects in Burkitt’s lymphoma (BL) cell lines, with IC50 values of 0.09 µM (MUTU-I) and 0.24 µM (DG-75) for dimer 15 . The nitrovinyl group is critical for inducing apoptosis via reactive oxygen species (ROS)-mediated pathways .
  • Comparison : Removal of the nitrovinyl group (e.g., compounds 21a–k ) reduces activity significantly (>60% cell viability), underscoring its necessity for anticancer efficacy .

Chlorinated Derivatives

  • Structure: Chlorinated analogs like 5 (4,5-dichloro) and 6 (1,8-dichloro) retain the ethanoanthracene core but lack the nitrovinyl moiety.
  • Activity: These compounds show moderate antidepressant activity in mice, though lower than non-halogenated analogs like maprotiline .
  • Comparison : Halogen position impacts biological function; chlorinated derivatives are less potent in cancer models but expand utility in central nervous system (CNS) drug discovery .

Boron-Containing Analogs

  • Structure : Derivatives such as 9,10-diboraanthracene incorporate boron at bridge positions.
  • Applications : Used in OLED materials, these compounds exhibit unique photophysical properties due to boron’s electron-deficient nature .
  • Comparison : Unlike brominated or nitrovinyl derivatives, boron analogs prioritize electronic modulation over biological activity .

Biological Activity

9-Bromo-9,10-dihydro-9,10-ethenoanthracene (C16H11Br) is an organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and virology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H11Br
  • Molecular Weight : 283.17 g/mol
  • Melting Point : 140 °C
  • Purity : 98.0% (GC) .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets and modulate various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific kinases involved in cell proliferation and survival, such as c-Met and VEGFR-2. Inhibition of these pathways leads to reduced cell growth and angiogenesis .
  • Antiproliferative Effects : In studies involving chronic lymphocytic leukemia (CLL) cell lines, this compound exhibited significant antiproliferative effects. It was shown to induce apoptosis in cancer cells with IC50 values lower than 10 µM, demonstrating higher potency compared to conventional chemotherapeutics like fludarabine phosphate .
  • Reactive Oxygen Species (ROS) Modulation : The compound has been associated with increased ROS production in cancer cells, which can lead to oxidative stress and subsequent apoptosis .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound:

StudyCell LineIC50 Value (µM)Observations
CLL HG-3<10Induced apoptosis; more potent than fludarabine
Burkitt’s Lymphoma MUTU-I<10Significant reduction in cell viability
Colon CancerNot specifiedModulated tumorigenesis via ROS effects

Antiviral Potential

Research has indicated that derivatives of this compound may also exhibit antiviral properties. The exploration of its effectiveness against viral infections is ongoing and presents a promising avenue for future studies .

Case Studies

  • Chronic Lymphocytic Leukemia (CLL) :
    • A focused study synthesized novel ethanoanthracene compounds based on this compound. The synthesized compounds were evaluated for their effects on CLL cell lines, showing promising results in reducing cell viability and inducing apoptosis in cells associated with poor prognosis .
  • Burkitt's Lymphoma :
    • Further investigations into Burkitt's lymphoma cell lines demonstrated that certain derivatives of the compound significantly inhibited cell proliferation. This highlights the potential of these compounds as targeted therapies for specific B-cell malignancies .

Q & A

Q. Methodology :

  • Bromination Methods : Use bromodimethylsulfonium bromide (BDMS) in dichloromethane at room temperature for regioselective bromination. This method avoids harsh conditions (e.g., bromine gas) and achieves yields >95% .
  • Solvent Selection : Polar solvents (e.g., acetic acid) enhance reaction efficiency for anthracene derivatives. Post-reaction purification via recrystallization (ethanol) improves purity .
  • Monitoring : Track reaction progress via TLC and characterize products using 1^1H NMR (e.g., δ 8.60–7.35 ppm for aromatic protons) .

Advanced: What mechanistic insights exist for the bromination of anthracene derivatives?

Q. Methodology :

  • Kinetic Studies : Probe bromination pathways using isotopic labeling (e.g., 81^{81}Br) and monitor intermediates via stopped-flow UV-Vis spectroscopy.
  • Computational Modeling : Density Functional Theory (DFT) can predict regioselectivity by analyzing electron density distribution in the anthracene π-system .
  • Side Reactions : Identify competing pathways (e.g., over-bromination) by varying stoichiometry and reaction time .

Basic: What safety precautions are critical when handling 9-bromoanthracene derivatives?

Q. Methodology :

  • Hazard Classification : Classified under CLP as skin/eye irritant (H315, H319) and respiratory toxicant (H335). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Collect halogenated waste separately and neutralize residual HBr with NaOH before disposal .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and avoid aqueous release due to aquatic toxicity (H400) .

Advanced: How can computational modeling predict electronic properties of 9-bromoanthracene derivatives?

Q. Methodology :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, ionization potentials (e.g., 7.48–7.58 eV ), and electron affinity (0.61 eV ).
  • Applications : Predict charge transport properties for organic semiconductors or sensor design .

Basic: What analytical techniques validate the structure of 9-bromoanthracene derivatives?

Q. Methodology :

  • NMR : Aromatic proton splitting patterns (e.g., δ 8.64–7.35 ppm) confirm substitution patterns .
  • Mass Spectrometry : ESI-MS or EI-MS to detect molecular ions (e.g., m/z 257.125 for C14_{14}H9_9Br ).
  • X-ray Crystallography : Resolve dihedral angles (e.g., 89.51° between anthracene and phenyl rings) and weak C–H⋯Br interactions .

Advanced: How do crystallographic studies resolve structural ambiguities in brominated anthracenes?

Q. Methodology :

  • Single-Crystal XRD : Analyze packing motifs (e.g., [100] chains via C–H⋯Br interactions) and compare with Cambridge Structural Database entries (e.g., FEKTOG ).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) correlates crystal stability with melting points (e.g., 154–155°C for 10-phenyl-9-bromoanthracene ).

Basic: What thermodynamic data are essential for sublimation-based purification?

Q. Methodology :

  • Sublimation Enthalpy : For 9-bromoanthracene, ΔsubH_{\text{sub}}H = 100.5 ± 1.8 kJ/mol (315–368 K) .
  • Temperature Optimization : Use vacuum sublimation at 0.1 mbar and 150–200°C to isolate pure crystals .

Advanced: How can 9-bromoanthracene derivatives be functionalized for sensor applications?

Q. Methodology :

  • Functional Groups : Introduce carboxyethyl or nitrophenyl groups via Suzuki coupling to enhance binding to target analytes (e.g., pollutants) .
  • Fluorescence Quenching : Characterize emission spectra shifts (λem_{\text{em}} ~ 400–500 nm) upon analyte interaction .

Basic: What methods assess the purity of 9-bromoanthracene derivatives?

Q. Methodology :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and compare retention times against standards .
  • Elemental Analysis : Confirm Br content (theoretical ~31.1%) via combustion analysis .

Advanced: How can researchers resolve discrepancies in ionization energy measurements?

Q. Methodology :

  • Calibration Standards : Cross-validate using reference compounds (e.g., anthracene, IE = 7.44 eV) .
  • Photoelectron Spectroscopy : Compare gas-phase (UPS) and solid-state (IPES) data to account for matrix effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Reactant of Route 2
9-Bromo-9,10-dihydro-9,10-ethenoanthracene

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